4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves designing pharmacophore models for analgesic properties. A series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized using various physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached. The isocyanate functional group (-NCO) is also present in the structure .
Physical and Chemical Properties Analysis
Scientific Research Applications
Ultrasound Assisted Synthesis in Anti-Tubercular Applications
Research has shown that derivatives of 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide have been synthesized using ultrasound-assisted methods and tested for anti-tubercular activity. These compounds have demonstrated promising results against Mycobacterium tuberculosis with low cytotoxicity against human cancer cell lines, indicating potential as anti-tubercular agents (Nimbalkar et al., 2018).
Inhibition of Mitosis in Plant Cells
Another study focused on a series of benzamide derivatives, which includes compounds related to this compound. These compounds, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, were found to be powerful and selective inhibitors of mitosis in plant cells. This suggests potential applications in plant biology and agriculture (Merlin et al., 1987).
Potential as Insecticides
Research has identified certain substituted benzamides, similar in structure to this compound, as effective inhibitors of mosquito development. This indicates potential applications in controlling mosquito populations, which could have implications for public health and pest control (Schaefer et al., 1978).
Electronic and Dielectric Property Studies
A study on chlorinated phenyl benzamides, including derivatives of this compound, focused on their electronic and dielectric properties. These studies are crucial for understanding the material properties of these compounds, which could have implications in fields like materials science and electronics (Sreepad, 2016).
Antitumor Activity
Another derivative of this compound was synthesized and tested for its antitumor activity. This research found that the compound showed significant inhibitory capacity against specific cancer cell lines, suggesting its potential use in cancer treatment (Ji et al., 2018).
Properties
IUPAC Name |
4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(16,17)18/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUDVRQWCWLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306459 | |
Record name | 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-65-7 | |
Record name | 4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3830-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176732 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003830657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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